H-D-Glu(OtBu)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

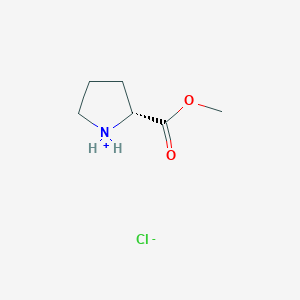

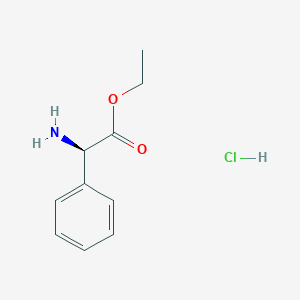

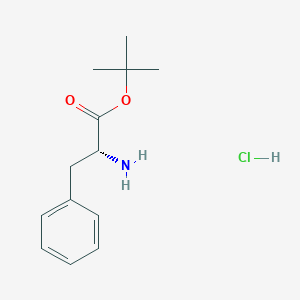

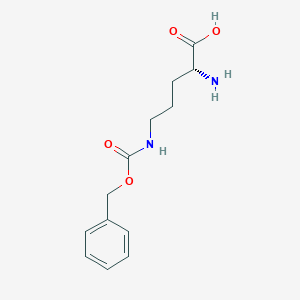

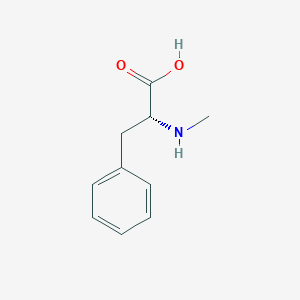

H-D-Glu(OtBu)-OH, also known as H-D-Glu-OtBu hydrochloride, is a derivative of glutamic acid . It is a fine chemical that is useful as a scaffold for the synthesis of complex compounds .

Synthesis Analysis

H-D-Glu(OtBu)-OH has been shown to be highly reactive and can be used in reactions involving metal salt or organic reagents. This compound is used as a reaction component, which can be produced by reacting acetyl chloride with D-glucamine .Molecular Structure Analysis

The molecular formula of H-D-Glu(OtBu)-OH is C9H17NO4 . The InChI code is 1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 .Chemical Reactions Analysis

H-D-Glu(OtBu)-OH is highly reactive and can be used in reactions involving metal salt or organic reagents .Physical And Chemical Properties Analysis

H-D-Glu(OtBu)-OH is a solid substance . It has a molecular weight of 203.24 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Biological Activities and Technological Potential

D-Glucans, which share a conceptual link to the structural manipulation seen in compounds like H-D-Glu(OtBu)-OH, exhibit significant biological activities that have been explored for their technological potential. These compounds, upon chemical modifications such as sulfonylation, carboxymethylation, phosphorylation, or acetylation, demonstrate enhanced solubility and biological activities including anticoagulation, antioxidation, antitumor, and antiviral properties. Such chemically modified glucans are potentiated for their biological activity, suggesting a similar potential for tailored compounds like H-D-Glu(OtBu)-OH in biomedical applications (Francini Yumi Kagimura et al., 2015).

Environmental and Health Impacts

The study of organotin compounds, though distinct, highlights the importance of understanding the environmental and health impacts of widespread industrial compounds. Organotin compounds act as endocrine-disrupting chemicals (EDCs) and have been observed to cause reproductive dysfunctions in vertebrates. This research avenue underscores the need for thorough investigation into the broader environmental and physiological impacts of synthetic compounds, including those related to H-D-Glu(OtBu)-OH, to ensure safe and responsible applications (J. F. D. de Araújo et al., 2018).

Glutathione and Detoxification

The critical role of glutathione in cellular defense against xenobiotics and deleterious compounds points to the importance of chemical synthesis in enhancing biological defenses. Studies analyzing glutathione in various contexts—ranging from its antioxidant properties to its implication in detoxification processes—emphasize the significance of synthetic and naturally occurring compounds in managing oxidative stress and supporting detoxification pathways. This area of research is particularly relevant to the development and application of compounds like H-D-Glu(OtBu)-OH in therapeutic contexts (A. Pastore et al., 2003).

Oxytocin and Social Behavior

Research into the neuroendocrine functions, such as the effects of oxytocin on social behavior, offers insights into the neurological applications of synthetic compounds. Oxytocin's role in promoting social bonds, trust, and empathy in both animals and humans showcases the potential for synthetic compounds in influencing neuroendocrine pathways and behavioral outcomes. This area of research suggests possible applications for structurally complex compounds like H-D-Glu(OtBu)-OH in developing therapeutic agents targeting neurological and psychiatric disorders (T. Insel, 1992).

Mechanism of Action

Target of Action

H-D-Glu(OtBu)-OH, a derivative of glutamic acid , primarily targets the biochemical processes that involve amino acids and their derivatives . These processes are crucial for various physiological functions, including the secretion of anabolic hormones .

Mode of Action

H-D-Glu(OtBu)-OH interacts with its targets by influencing the secretion of anabolic hormones . It also plays a role in supplying fuel during exercise and enhancing mental performance during stress-related tasks .

Biochemical Pathways

The compound affects the biochemical pathways related to the secretion of anabolic hormones and the supply of fuel during exercise . The downstream effects of these pathways include enhanced physical performance and mental resilience during stress-related tasks .

Result of Action

The molecular and cellular effects of H-D-Glu(OtBu)-OH’s action include the increased secretion of anabolic hormones and the provision of fuel during exercise . These effects contribute to improved physical performance and mental function .

Safety and Hazards

properties

IUPAC Name |

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOAKXPMBIZAHL-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426828 |

Source

|

| Record name | H-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Glu(OtBu)-OH | |

CAS RN |

45125-00-6 |

Source

|

| Record name | H-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.